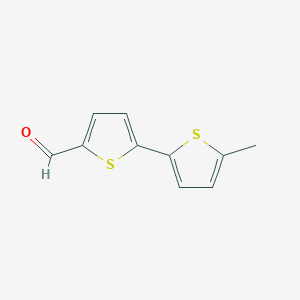

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS2/c1-7-2-4-9(12-7)10-5-3-8(6-11)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFSBWRCOPCECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407271 | |

| Record name | 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32358-94-4 | |

| Record name | 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Details:

| Reagents | Molar Ratio (Thiophene : Triphosgene : DMF) | Solvent | Temperature Profile | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiophene | 1 | Chlorobenzene | 0 °C drip, stir 1 h at 0 °C, then 50 °C | 72-88 | Solid triphosgene safer than phosgene gas |

| Triphosgene (solid phosgene) | 0.3-0.7 | Stir 3 h at 75-85 °C | Industrially suitable, low pollution | ||

| N,N-Dimethylformamide | 1.5-3.0 | Hydrolysis with water, neutralization | High purity product obtained |

This method yields 2-thiophenecarboxaldehyde in 72-88% yield with simple work-up involving hydrolysis, neutralization, extraction, and distillation.

Synthesis of 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

The target compound is synthesized by coupling 2-thiophenecarboxaldehyde with 2-methylthiophene. Although detailed stepwise protocols are limited in open literature, the general approach involves:

- Using 2-thiophenecarboxaldehyde as the electrophilic aldehyde moiety.

- Employing 2-methylthiophene as the nucleophilic aromatic coupling partner.

- Performing the reaction under conditions favoring selective C-C bond formation at the 5-position of the thiophene ring.

One documented synthesis route involves the direct formation of the bi-thiophene aldehyde by cross-coupling or condensation reactions, often catalyzed by palladium or other transition metals, or via directed lithiation followed by formylation.

Alternative Synthetic Routes and Related Compounds

Research literature reports related synthetic methodologies for thiophene derivatives with aldehyde functionalities, which can be adapted for the target compound:

- Willgerodt-Kindler Reaction: Used for synthesizing thienylacetic acids from chloroacrylaldehydes, which can be precursors for thiophene aldehydes.

- One-Pot Green Synthesis: A solvent-free, one-pot synthesis approach has been reported for substituted thiophene-2-carbaldehydes, which may be adapted for the preparation of 5-substituted thiophene aldehydes including the methylthiophene derivative.

- Stepwise Condensation: Stepwise formation of thiophene aldehydes via condensation of amino-thiophene derivatives with aldehydes under reflux conditions in alcoholic solvents has been documented.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Solid Triphosgene Formylation | Thiophene | Triphosgene, DMF, chlorobenzene, 0-85 °C | 72-88 | One-step, high yield, low toxicity | Requires handling triphosgene |

| Cross-Coupling with 2-Methylthiophene | 2-Thiophenecarboxaldehyde, 2-Methylthiophene | Pd-catalyst or lithiation + formylation | Moderate | Selective C-C bond formation | Requires metal catalysts or strong bases |

| Willgerodt-Kindler Reaction | 3-Chloro-3-arylacrylaldehydes | Sodium sulfide, chloroacetaldehyde, DMF | 44-59 | Expedient for related derivatives | Moderate yield, longer reaction time |

| One-Pot Solvent-Free Synthesis | Bis-thiourea, chloroacetic acid, substituted thiophene-2-carbaldehydes | Heating at 70 °C | Not specified | Green chemistry, solvent-free | Limited to related derivatives |

Research Findings and Notes

- The solid triphosgene method for 2-thiophenecarboxaldehyde synthesis is industrially favored due to safety and environmental considerations compared to gaseous phosgene.

- Direct synthesis of 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde typically involves coupling of the aldehyde intermediate with methylthiophene under controlled conditions to ensure regioselectivity.

- Green chemistry approaches, including solvent-free and one-pot syntheses, are emerging for thiophene aldehyde derivatives, offering milder conditions and reduced waste.

- Characterization of intermediates and final products is typically done by 1H and 13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 5-(5-Methylthiophen-2-yl)thiophene-2-carboxylic acid.

Reduction: 5-(5-Methylthiophen-2-yl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

- Methyl vs. Halogen Substituents : The methyl group in 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde enhances solubility and steric hindrance compared to brominated analogs like 5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde, which exhibit higher electron-withdrawing effects and rigidity .

- Conjugation Length : The terthiophene derivative (CAS 7342-41-8) has extended π-conjugation, leading to redshifted absorption spectra (~655–675 nm) compared to the bithiophene-based target compound .

Biological Activity

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, antioxidant effects, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula and features a thiophene ring system that is known for its diverse biological activities. Its structure includes a carbaldehyde functional group, which may contribute to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. A study highlighted the potential of thiophene derivatives in inhibiting bacterial growth, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde | Bacterial Inhibition | 32 µg/mL |

| 4-Nitro-2,1,3-benzoselenadiazole | Bacterial Inhibition | 16 µg/mL |

| 5-Methylthiophene-2-carboxaldehyde | Antifungal | 64 µg/mL |

2. Antioxidant Activity

The antioxidant potential of 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde has been evaluated through various assays. The compound demonstrated significant radical scavenging activity, indicating its ability to neutralize free radicals.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Ability Power (FRAP) | 20 |

3. Cytotoxicity and Cancer Research

Preliminary studies have shown that the compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction, making it a candidate for further investigation in cancer therapy.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the effects on human cervical cancer cells (HeLa), treatment with the compound resulted in significant cell death at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells.

The proposed mechanisms behind the biological activities of this compound include:

- Electron Transfer: The electron-rich thiophene moiety may facilitate electron transfer processes that enhance its reactivity towards biological targets.

- Formation of Reactive Oxygen Species (ROS): The oxidation of the aldehyde group can lead to ROS generation, contributing to both antimicrobial and cytotoxic effects.

Q & A

Basic Question

- ¹H NMR : The aldehyde proton typically appears at δ 9.8–10.1 ppm (e.g., in , δ 10.01 ppm for the aldehyde proton in a related thiophene-carbaldehyde derivative) . Methyl groups on the thiophene ring resonate at δ 2.4–2.6 ppm.

- MS : High-resolution MS (HRMS) confirms molecular formulas. For example, reports HRMS data for thiophene-carbaldehyde derivatives with <2 ppm error, ensuring structural accuracy .

What advanced strategies address low yields in the synthesis of oligomeric or polymeric derivatives?

Advanced Question

highlights challenges in oligomerization via chloromethylation, where rapid polycondensation leads to uncontrolled chain growth. Methodological improvements include:

- Controlled step-growth polymerization : Use of stoichiometric formaldehyde and ZnCl₂ to limit over-reaction .

- Protection-deprotection : Temporarily masking the aldehyde group (e.g., as a thioacetal, as in ) to direct reactivity to other sites .

How can computational modeling predict reactivity at the aldehyde group for functionalization?

Advanced Question

Density functional theory (DFT) calculations can model electronic effects. For example:

- Electrophilicity : The aldehyde’s electrophilic nature makes it prone to nucleophilic attack (e.g., thioacetalization in ) .

- Conjugation effects : The thiophene ring’s electron-rich π-system stabilizes intermediates, as seen in for donor-acceptor chromophores .

What analytical methods resolve contradictions in oxidation outcomes (e.g., sulfoxide vs. sulfone formation)?

Advanced Question

reports oxidation of the thiophene sulfur to a sulfone using H₂O₂ in acetic acid. To resolve ambiguities:

- LC-MS/MS : Monitors reaction progress and identifies intermediates.

- X-ray crystallography : Definitive structural confirmation (e.g., uses crystallography to validate a related aldehyde derivative) .

How do steric and electronic effects influence C–H functionalization at the β-position of thiophene rings?

Advanced Question

and demonstrate Pd-catalyzed β-C–H functionalization. Key considerations:

- Directing groups : The aldehyde acts as a transient directing group, enhancing regioselectivity .

- Steric hindrance : Bulky substituents on the thiophene ring reduce reactivity, as seen in the 57% yield for a methyl-substituted derivative in .

What are the challenges in characterizing oligomeric products derived from this compound?

Advanced Question

Oligomers formed via polycondensation () are polydisperse. Strategies include:

- Gel permeation chromatography (GPC) : Determines molecular weight distribution.

- MALDI-TOF MS : Identifies oligomer lengths by mass .

How can UV/Vis spectroscopy optimize the design of donor-acceptor chromophores using this compound?

Advanced Question

shows that extending conjugation via condensation with electron-deficient moieties (e.g., malononitrile derivatives) shifts absorption maxima to 655–675 nm, critical for organic solar cells . Adjustments include:

- Substituent tuning : Electron-donating groups (e.g., diphenylamino in ) enhance intramolecular charge transfer .

What mechanistic insights explain discrepancies in catalytic efficiency for cross-coupling reactions?

Advanced Question

Lower yields in Pd-catalyzed reactions (e.g., 41% in ) may arise from:

- Catalyst deactivation : Thiophene sulfur coordinates Pd, reducing activity.

- Side reactions : Homocoupling of boronic acids competes with cross-coupling. Mitigation includes using ligand-free conditions or additives like CuI .

How do solvent and temperature affect thioacetalization kinetics?

Advanced Question

shows thioacetalization with propanethiol proceeds faster in anhydrous conditions (using (CH₃)₃SiCl) to avoid aldehyde hydration. Optimal conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.